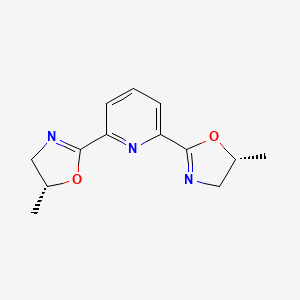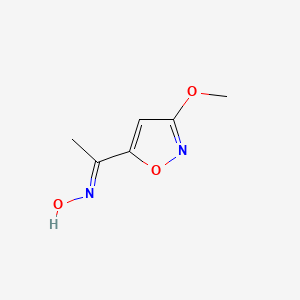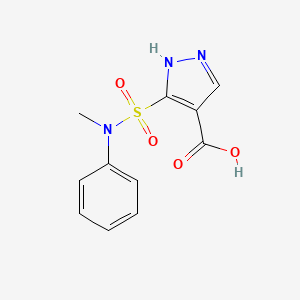![molecular formula C7H6N2O3 B12881921 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
3-Methylisoxazolo[5,4-b]pyridine-4,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylisoxazolo[5,4-b]pyridine-4,6-diol is a heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, with methyl and hydroxyl groups attached at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol typically involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles. One common method includes the use of Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Functionalization at position 6 can be achieved by introducing isoxazole into reactions with keto esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
3-Methylisoxazolo[5,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
3-Methylisoxazolo[5,4-b]pyridine-4,6-diol has several scientific research applications:
作用机制
The mechanism of action of 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an antitumor agent.
相似化合物的比较
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: Similar in structure but differs in the position of the isoxazole ring fusion.
Isoxazolo[5,4-b]pyridine derivatives: These compounds share the isoxazole-pyridine core but have different substituents.
Uniqueness
3-Methylisoxazolo[5,4-b]pyridine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC 名称 |
4-hydroxy-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one |
InChI |
InChI=1S/C7H6N2O3/c1-3-6-4(10)2-5(11)8-7(6)12-9-3/h2H,1H3,(H2,8,10,11) |
InChI 键 |
NODOGPNHOKMMNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC2=C1C(=CC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B12881840.png)
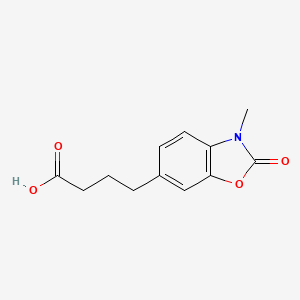
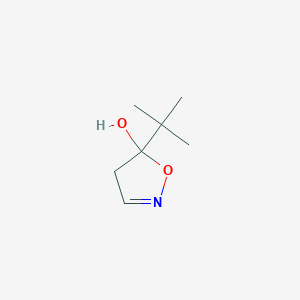
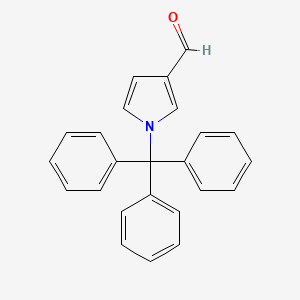
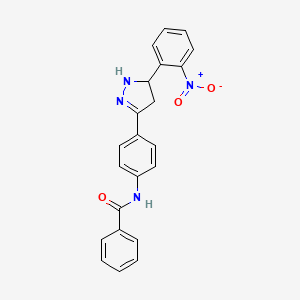
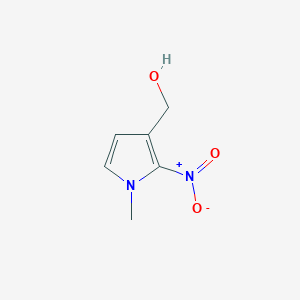

![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
